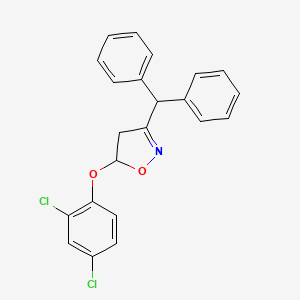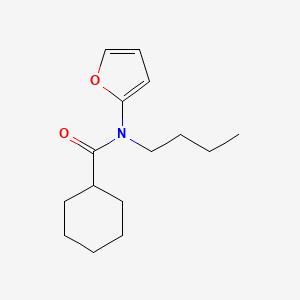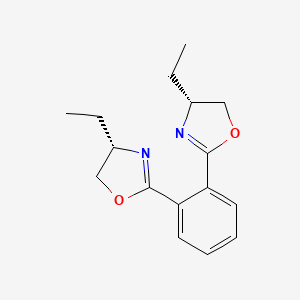
rel-1-((R)-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-1-(®-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene: is a complex organic compound characterized by the presence of two oxazoline rings attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-1-(®-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the formation of oxazoline rings followed by their attachment to a benzene ring. The process may include the following steps:
Formation of Oxazoline Rings: This can be achieved through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment to Benzene Ring: The oxazoline rings are then attached to the benzene ring through a series of substitution reactions, often involving halogenated benzene derivatives and suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups attached to the oxazoline rings.
Reduction: Reduction reactions may target the oxazoline rings, converting them into more saturated structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated benzene derivatives and catalysts like palladium on carbon (Pd/C) are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it may be used as a ligand in the study of enzyme-substrate interactions or as a probe in molecular imaging.
Industry: In the industrial sector, the compound may be utilized in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism by which rel-1-(®-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects involves its interaction with specific molecular targets. The oxazoline rings may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable framework that supports these interactions.
Comparaison Avec Des Composés Similaires
- rel-1-ethyl-4-((4-((1s,4r)-4-pentylcyclohexyl)phenyl)ethynyl)benzene
- rel-1-ethyl-4-((4-((1s,4r)-4-pentylcyclohexyl)phenyl)ethynyl)benzene
Uniqueness: The unique combination of oxazoline rings and a benzene ring in rel-1-(®-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene sets it apart from other similar compounds. This structure imparts specific chemical properties and reactivity that are valuable in various applications.
Propriétés
Formule moléculaire |
C16H20N2O2 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
(4S)-4-ethyl-2-[2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-3-11-9-19-15(17-11)13-7-5-6-8-14(13)16-18-12(4-2)10-20-16/h5-8,11-12H,3-4,9-10H2,1-2H3/t11-,12+ |
Clé InChI |
GODQBABDTNAFFN-TXEJJXNPSA-N |
SMILES isomérique |
CC[C@H]1COC(=N1)C2=CC=CC=C2C3=N[C@@H](CO3)CC |
SMILES canonique |
CCC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


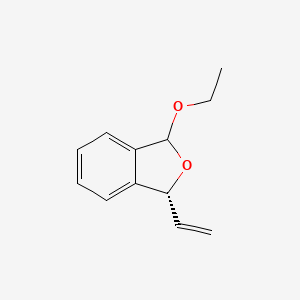
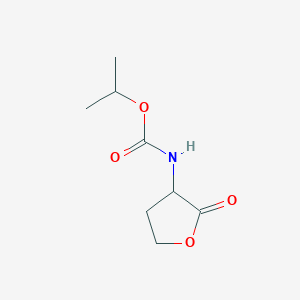
![(2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12894749.png)
![2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B12894756.png)
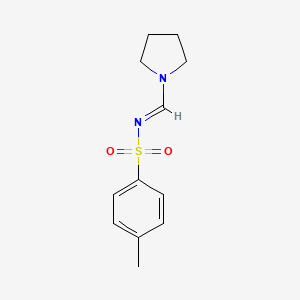

![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]adenosine](/img/structure/B12894773.png)

![3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-L-alanine](/img/structure/B12894790.png)
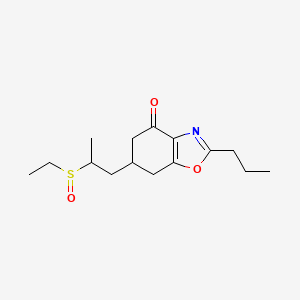
![2'-O-[tert-Butyl(dimethyl)silyl]-3'-deoxyadenosine](/img/structure/B12894803.png)
